molecular formula C15H19Cl2NO2 B4537209 N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide

N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide

Cat. No. B4537209
M. Wt: 316.2 g/mol
InChI Key: BZHOBAYRMXQRFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide and related derivatives involves complex chemical processes. Studies have demonstrated methods for synthesizing similar compounds, such as the cyclo condensation of Schiff bases with triethylamine and chloroacetyl chloride, which might offer insights into potential synthesis pathways for N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide (Mathew et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide can be characterized using spectroscopic methods. For instance, compounds like 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone have been synthesized and their structures characterized by IR and 1HNMR, providing a foundation for analyzing the structure of N-cyclopentyl derivatives (Ming-gen, 2008).

Chemical Reactions and Properties

Chemical reactions involving similar butanamide derivatives have been explored, such as the electrochemical properties of metal complexes with N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine, which could inform on the reactivity and potential chemical behaviors of N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide (Dolaz et al., 2009).

Physical Properties Analysis

The physical properties of butanamide derivatives, including their melting points, solubility, and crystalline forms, can be crucial for understanding the behavior of N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide. Research on compounds like 4-chloro-2,2-dicyano-N-chloroacetyl butanamide-3-ketone provides valuable data on these aspects (Ming-gen, 2006).

properties

IUPAC Name

N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2/c16-11-7-8-14(13(17)10-11)20-9-3-6-15(19)18-12-4-1-2-5-12/h7-8,10,12H,1-6,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHOBAYRMXQRFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(2,4-dichlorophenoxy)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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